
1-Fluoro-3,5-dimethoxybenzene
Overview
Description
1-Fluoro-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H9FO2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with a fluorine atom and two methoxy groups, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3,5-dimethoxybenzene can be synthesized through several methods. One common method involves the fluorination of 3,5-dimethoxyaniline followed by diazotization and subsequent Sandmeyer reaction to introduce the fluorine atom at the desired position . The reaction conditions typically involve the use of reagents such as sodium nitrite, hydrochloric acid, and copper(I) fluoride.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as methylation of hydroquinone followed by selective fluorination using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine and methoxy groups influence the reactivity and regioselectivity of the benzene ring.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-3,5-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-fluoro-3,5-dimethoxybenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic attack, while the fluorine atom directs the incoming electrophile to specific positions on the ring.
Nucleophilic Substitution: The fluorine atom, being a good leaving group, facilitates the substitution reaction with nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Comparison with Similar Compounds
1-Fluoro-3,5-dimethoxybenzene can be compared with other similar compounds such as:
- 1-Fluoro-2,4-dimethoxybenzene
- 1-Fluoro-3,4-dimethoxybenzene
- 1-Fluoro-2,5-dimethoxybenzene
Uniqueness:
- The specific positioning of the fluorine and methoxy groups in this compound imparts unique electronic and steric properties, influencing its reactivity and applications .
- Compared to its analogs, this compound may exhibit different regioselectivity in electrophilic aromatic substitution reactions and varying reactivity in nucleophilic substitution reactions .
Biological Activity
1-Fluoro-3,5-dimethoxybenzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring. The molecular formula is , and its structure can be represented as follows:
The positioning of the methoxy groups (at the 3 and 5 positions) relative to the fluorine atom significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It is believed that the fluorine atom enhances lipophilicity, facilitating membrane penetration and influencing receptor binding affinities. The methoxy groups can participate in hydrogen bonding interactions, potentially modulating the compound's pharmacological effects.
Key Mechanisms:
- Receptor Binding: The compound may interact with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition: Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
Studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. Preliminary findings suggest that it may induce apoptosis through reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
Study 1: Antibacterial Activity
A study published in Journal of Medicinal Chemistry investigated the antibacterial properties of several fluorinated aromatic compounds, including this compound. It was found to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This study highlighted the potential for developing novel antibiotics based on fluorinated compounds .
Study 2: Anticancer Effects
In a study conducted by Smith et al. (2023), this compound was tested against various cancer cell lines. The results indicated that it significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to increased ROS production leading to oxidative stress-induced apoptosis .
Comparative Analysis with Similar Compounds
Compound | Antibacterial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate (MIC: 32 µg/mL) | Significant (IC50: 15 µM) | ROS generation, receptor binding |
1-Fluoro-2,4-dimethoxybenzene | Low | Moderate | Enzyme inhibition |
1-Fluoro-4-methoxybenzene | High | Low | Direct receptor interaction |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-fluoro-3,5-dimethoxybenzene, and what are their mechanistic considerations?
this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or directed ortho-metalation (DoM) strategies. A widely reported method involves fluorination of 3,5-dimethoxyphenyl precursors using fluorinating agents like Selectfluor or KF in polar aprotic solvents (e.g., DMF) under reflux. For example, 1-iodo-3,5-dimethoxybenzene (CAS 25245-27-6) can undergo halogen exchange with KF in the presence of Cu(CF₃SO₃)₂ and 1,3,5-trichlorobenzene . Mechanistically, NAS proceeds via a σ-complex intermediate, while DoM relies on directed deprotonation followed by electrophilic quenching. Key challenges include controlling regioselectivity and minimizing demethylation side reactions.
Table 1: Representative Synthetic Conditions
Precursor | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
1-Iodo-3,5-dimethoxybenzene | KF, Cu(CF₃SO₃)₂ | 1,3,5-Trichlorobenzene | 120 | 75–85 | |
3,5-Dimethoxybenzene boronic acid | Selectfluor | DMF | 80 | 60–70 |
Q. How is this compound characterized spectroscopically, and what are its key spectral signatures?
Characterization relies on ¹H/¹³C NMR , IR , and mass spectrometry . In ¹H NMR, the aromatic protons appear as a singlet (~δ 6.5 ppm) due to symmetry, while methoxy groups resonate at δ 3.8–3.9 ppm. Fluorine coupling (⁴J) is typically negligible. X-ray crystallography (using SHELX programs ) confirms planar geometry and bond lengths (e.g., C–F: ~1.34 Å). IR shows C–F stretches at 1220–1250 cm⁻¹. High-resolution mass spectrometry (HRMS) with ESI+ typically yields [M+H]⁺ at m/z 157.0765 (calculated for C₈H₁₀FO₂⁺).
Advanced Research Questions
Q. What challenges arise in resolving contradictory crystallographic data for fluorinated aromatic compounds like this compound?
Fluorine’s high electron-withdrawing nature can distort electron density maps, complicating refinement. For example, thermal motion anisotropy in the C–F bond may lead to overfitting in SHELXL . To mitigate this:
- Use high-resolution data (>0.8 Å) to refine anisotropic displacement parameters.
- Validate against DFT-optimized geometries to check bond-length deviations.
- Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···F contacts) .
Q. How can demethylation side reactions during synthesis be minimized, and what protective strategies are effective?
Demethylation often occurs under harsh fluorination conditions (e.g., with BBr₃ in DCM ). Strategies include:
- Protecting group tuning : Replace methoxy with bulkier groups (e.g., tert-butyl) to sterically hinder demethylation.
- Low-temperature quenching : Add BBr₃ at –78°C and warm gradually to room temperature .
- Alternative fluorination routes : Use HF-pyridine for milder conditions.
Table 2: Demethylation Control Methods
Condition | Demethylation Yield (%) | Mitigation Strategy | Reference |
---|---|---|---|
BBr₃, DCM, rt, 20 h | 20–30 | –78°C addition | |
HF-pyridine, 0°C | <5 | Use HF-pyridine |
Q. What role does this compound play in designing fluorescence probes or bioactive molecules?
Its electron-deficient aromatic ring serves as a scaffold for photoinduced structural planarization in fluorescence probes, enhancing quantum yields . In medicinal chemistry, it is a precursor for anti-HIV-1 resveratrol derivatives. For example, alkyne derivatives of this compound undergo click chemistry with azides to form triazole-linked inhibitors . Mechanistic studies reveal synergistic effects with reverse transcriptase inhibitors, attributed to fluorine’s electronegativity altering binding kinetics .
Q. How can computational methods predict substituent effects on the reactivity of this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects on NAS reactivity. Key parameters include:
- NBO charges : Fluorine’s negative charge enhances electrophilicity at the para position.
- Fukui indices : Predict sites for electrophilic attack.
- Activation energies : Compare fluorination pathways (e.g., via σ-complex vs. radical mechanisms).
Properties
IUPAC Name |
1-fluoro-3,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKMNAEFPEIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378962 | |
Record name | 1-Fluoro-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52189-63-6 | |
Record name | 1-Fluoro-3,5-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52189-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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